Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate
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Overview
Description
Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound with the molecular formula C12H14O3 It belongs to the class of isochromenes, which are bicyclic structures containing a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,4-dihydro-1H-isochromene-1-carboxylate can be compared with other similar compounds, such as:
MEthyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-Dihydro-1H-isochromene-1-carboxylic acid: The carboxylic acid analog of the compound.
Ethyl 3,4-dihydro-2H-isochromene-1-carboxylate: A structural isomer with a different position of the double bond.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 3,4-dihydro-1H-isochromene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-10-6-4-3-5-9(10)7-8-15-11/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWNRLJAZPPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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